3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including those similar to the specified compound, typically involves the condensation of thiourea with chloroacetic acid, followed by alkylation with appropriate benzyl halides. A study by Delgado et al. (2006) illustrates the synthesis and structural analysis of substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones, highlighting the hydrogen-bonded dimers formed through specific interactions such as pi-pi stacking or carbonyl-carbonyl interactions, which could be relevant to the synthesis and molecular assembly of the target compound (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a core thiazolidine ring, often modified by various substituents that influence the compound's physical, chemical, and biological properties. For example, the presence of fluorine and chlorine atoms can significantly affect the electron distribution within the molecule, potentially enhancing its ability to engage in specific chemical reactions or bind to biological targets. The structural analysis by Delgado et al. (2005) on similar compounds underscores the importance of non-covalent interactions in determining the molecular conformation and the formation of supramolecular structures (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, primarily due to the reactive thioxo group and the potential for nucleophilic attack at the carbon adjacent to the thioxo group. These reactions include cycloadditions, nucleophilic substitutions, and transformations into other heterocyclic systems. The research by Kandeel and Youssef (2001) discusses reactions of aroylmethylene thiazolidines with nitrile oxides, demonstrating the versatility of thiazolidinone derivatives in synthetic chemistry and the potential to generate a wide array of molecular structures with diverse chemical properties (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of halogen atoms and the specific configuration of the thiazolidinone ring can impact these properties significantly. For instance, the study on the synthesis and crystal structure analysis of related compounds by Banu et al. (2014) provides insights into how structural elements affect the physical characteristics of these molecules, including their crystalline forms and interactions within the crystal lattice (Banu, Lamani, Khazi, & Begum, 2014).
Chemical Properties Analysis
The chemical properties of 3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, such as reactivity, stability, and interaction with other molecules, can be deduced from studies on similar compounds. The ability to form hydrogen bonds and participate in stacking interactions, as discussed by Delgado et al. (2006), suggests potential applications in designing supramolecular assemblies or as ligands in metal complexes (Delgado et al., 2006).
Scientific Research Applications
Anticancer Activity
Research has shown that compounds structurally related to 3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For instance, synthesized 2-substituted benzimidazoles, including thiazolidinone derivatives, have demonstrated potent antitumor activity against various human cancer cell lines, such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with low IC50 values indicating their efficacy at inhibiting cancer cell growth (Hanan M. Refaat, 2010).
Supramolecular Structures and Interactions
The structural analysis of similar thioxothiazolidinone derivatives has revealed diverse supramolecular arrangements, such as hydrogen-bonded dimers, chains, and sheets, driven by various non-covalent interactions. These studies are critical for understanding the molecular basis of their biological activities and for designing compounds with enhanced pharmacological properties (P. Delgado et al., 2005). Another study highlighted the role of hydrogen bonding and aromatic pi-pi stacking interactions in the supramolecular assembly of these compounds, which could influence their bioavailability and receptor binding (P. Delgado et al., 2006).
Antimicrobial and Analgesic Activities
Compounds with the thiazolidinone core structure have also been evaluated for their antimicrobial and analgesic activities. For example, imidazolyl acetic acid derivatives with modifications incorporating the thiazolidinone moiety showed significant anti-inflammatory and analgesic effects in preclinical models, suggesting their potential for treating inflammatory conditions and pain (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Anti-Inflammatory Activity
Another area of application involves the synthesis and pharmacological evaluation of thiazolidinone derivatives for anti-inflammatory activity. Research has identified several derivatives with promising anti-inflammatory properties, highlighting the versatility of the thiazolidinone scaffold in drug development (K. Sunder & Jayapal Maleraju, 2013).
properties
IUPAC Name |
(5E)-3-benzyl-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNOS2/c18-13-7-4-8-14(19)12(13)9-15-16(21)20(17(22)23-15)10-11-5-2-1-3-6-11/h1-9H,10H2/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIAWOTYQLHYDS-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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